molecular formula C23H27BO3 B3325772 [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid CAS No. 221137-01-5

[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid

Cat. No.: B3325772
CAS No.: 221137-01-5
M. Wt: 362.3 g/mol
InChI Key: VCLDLHAMOGSBRU-UHFFFAOYSA-N
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Description

[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid is a boronic acid derivative that features an adamantane group and a benzyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane group is introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Benzyloxy Group: The benzyloxy group is added via a nucleophilic substitution reaction.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product is often a benzoic acid derivative.

    Reduction: The major product is a boronate ester.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a molecular probe and in drug delivery systems. The compound targets specific molecular pathways, such as glycoprotein interactions, by binding to diol-containing molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the adamantane and benzyloxy groups in [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid enhances its stability, reactivity, and versatility in various applications, making it unique compared to other boronic acid derivatives .

Properties

IUPAC Name

[3-(1-adamantyl)-4-phenylmethoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BO3/c25-24(26)20-6-7-22(27-15-16-4-2-1-3-5-16)21(11-20)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-7,11,17-19,25-26H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLDLHAMOGSBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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